molecular formula C11H14O2 B12536534 (1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol CAS No. 738597-12-1

(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B12536534
CAS No.: 738597-12-1
M. Wt: 178.23 g/mol
InChI Key: UKNYRFGBFJUDLS-YWVKMMECSA-N
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Description

(1S,2S,4R)-2-(Furan-2-yl)bicyclo[221]heptan-2-ol is a bicyclic compound featuring a furan ring attached to a norbornane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Diels-Alder Reaction: A furan derivative reacts with a suitable dienophile to form the bicyclic structure.

    Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for treating various diseases.

Industry

    Materials Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4S)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol: A stereoisomer with different spatial arrangement.

    2-(Furan-2-yl)norbornane: Lacks the hydroxyl group.

    2-(Furan-2-yl)cyclohexanol: Similar structure but with a cyclohexane ring instead of a norbornane skeleton.

Uniqueness

(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry and the presence of both a furan ring and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

738597-12-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(1S,2S,4R)-2-(furan-2-yl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H14O2/c12-11(10-2-1-5-13-10)7-8-3-4-9(11)6-8/h1-2,5,8-9,12H,3-4,6-7H2/t8-,9+,11+/m1/s1

InChI Key

UKNYRFGBFJUDLS-YWVKMMECSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@]2(C3=CC=CO3)O

Canonical SMILES

C1CC2CC1CC2(C3=CC=CO3)O

Origin of Product

United States

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